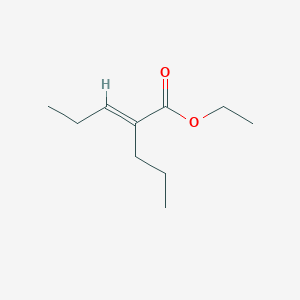

(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers. This particular ester is characterized by its unique structural configuration, which includes both E and Z isomers. These isomers differ in the spatial arrangement of their atoms around the double bond, leading to distinct physical and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester typically involves the esterification of 2-propyl-2-pentenoic acid with ethanol. This reaction can be catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in industrial processes.

Análisis De Reacciones Químicas

Types of Reactions

(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Oxidation: The ester can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

Hydrolysis: 2-Propyl-2-pentenoic acid and ethanol.

Reduction: 2-Propyl-2-pentanol.

Oxidation: Various carboxylic acids and ketones, depending on the specific conditions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antiepileptic Properties

(E)-2-propyl-2-pentenoic acid, a derivative of (E/Z)-2-propyl-2-pentenoic acid ethyl ester, has been extensively studied for its antiepileptic properties. Research indicates that it exhibits considerable anticonvulsant activity, comparable to that of valproic acid, but with reduced teratogenicity and hepatotoxicity . This makes it a promising candidate for the development of safer antiepileptic medications.

1.2 Pharmacological Studies

Studies have shown that (E)-2-propyl-2-pentenoic acid can increase the seizure threshold in animal models, suggesting its potential as a therapeutic agent in treating epilepsy . The compound's favorable safety profile supports further clinical investigations.

Organic Synthesis

2.1 Synthesis Intermediates

The compound serves as an important intermediate in organic synthesis. It can be utilized to produce various derivatives through reactions such as the Wittig reaction, where it reacts with aldehydes to form alkenes . The availability of both (E) and (Z) isomers allows for the exploration of different reaction pathways and products.

2.2 Process Development

Recent patents have detailed efficient processes for synthesizing this compound from readily available starting materials. These methods emphasize high yields and purity, which are crucial for industrial applications . The synthesis often involves dehydrobromination reactions using polar aprotic solvents like dimethylformamide .

Case Studies

Mecanismo De Acción

The mechanism of action of (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-propyl-2-pentenoate

- Ethyl 2-butyl-2-pentenoate

- Propyl 2-pentenoate

Uniqueness

(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester is unique due to its specific structural configuration, which includes both E and Z isomers. This dual isomerism can lead to distinct physical and chemical properties, making it a valuable compound for various applications in research and industry.

Actividad Biológica

(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester is a compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol. It exists in two geometric isomers: E (trans) and Z (cis), which can exhibit different biological activities due to their spatial arrangements.

The biological activity of this compound is primarily linked to its interaction with various biochemical pathways:

- PPAR Activation : Similar to other compounds in its class, it may act as a dual agonist for Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ). This activation influences lipid metabolism and glucose homeostasis, which is crucial for managing metabolic disorders .

- Anticonvulsant Properties : Research indicates that structural analogs of this compound, particularly those related to valproic acid, demonstrate anticonvulsant effects. The E-isomer has shown promise in reducing seizure activity without significant hepatotoxicity or teratogenic effects, making it a candidate for epilepsy treatment .

- Enzyme Interaction : The ester form allows for interactions with various enzymes, potentially modulating their activity and influencing metabolic pathways involved in inflammation and energy metabolism .

Biological Activity and Therapeutic Implications

The biological activity of this compound has been explored through various studies:

Case Studies

- Anticonvulsant Efficacy : A study comparing the efficacy of this compound with valproic acid showed that it could reduce seizure scores significantly in animal models without the adverse effects commonly associated with valproic acid .

- Metabolic Studies : In metabolic profiling studies, this compound was found to improve glucose tolerance and reduce plasma insulin levels in diabetic rat models, suggesting its potential as an insulin sensitizer .

Toxicological Studies

Toxicological evaluations have indicated favorable safety profiles for the compound:

- No Significant Hepatotoxicity : Unlike valproic acid, which is known for liver toxicity, this compound exhibited no significant liver damage at therapeutic doses in rodent studies .

- Embryotoxicity Assessment : In reproductive toxicity studies, even at high doses (up to 600 mg/kg), there were no observed embryotoxic effects, highlighting its potential as a safer alternative in treating conditions like epilepsy during pregnancy .

Data Summary

| Study Type | Findings |

|---|---|

| Anticonvulsant Study | Reduced seizure scores in animal models; lower toxicity compared to valproic acid |

| Metabolic Study | Improved glucose tolerance; reduced insulin levels in diabetic models |

| Toxicological Study | No significant hepatotoxicity or embryotoxicity observed at therapeutic doses |

Propiedades

IUPAC Name |

ethyl (E)-2-propylpent-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-4-7-9(8-5-2)10(11)12-6-3/h7H,4-6,8H2,1-3H3/b9-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGICYSRIICMHCP-VQHVLOKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=CCC)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C(=C\CC)/C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.